(2S) vs. (2R) Stereochemistry: Impact on GLP-1R Agonist Potency in a Clinical Candidate Context
The (2S)-oxetan-2-ylmethyl fragment is a required stereochemical element in the oral GLP-1R agonist danuglipron (PF-06882961, Pfizer Phase 2b). In BindingDB WO2022109182, a benzimidazole-carboxylic acid incorporating the (2S)-oxetan-2-ylmethyl substituent exhibited a GLP-1R IC₅₀ of 0.980 nM in a cAMP accumulation assay in CHO cells stably expressing human GLP-1R [1]. A closely related analog with an additional fluorine substituent (Example 22) achieved IC₅₀ 0.220 nM [2]. By contrast, in an independent study, the (2R)-oxetan-2-ylmethyl enantiomer incorporated into a JAK inhibitor scaffold showed distinct potency shifts: incorporation of the (2R)-configured primary amine improved JAK3 IC₅₀ from 1.2 nM to 0.7 nM (~40% improvement) while maintaining hERG IC₅₀ > 30 μM . Although direct matched-pair S-vs-R data for the N-methyl series are not publicly disclosed, the stereochemical identity at the oxetane 2-position is a non-negotiable structural determinant in clinical-stage chiral drug candidates [3].
| Evidence Dimension | GLP-1R agonist potency (cAMP accumulation) for (S)-configured vs. JAK3 inhibition for (R)-configured oxetane building blocks |
|---|---|
| Target Compound Data | IC₅₀ = 0.980 nM (GLP-1R; compound incorporating (2S)-oxetan-2-ylmethyl fragment; WO2022109182 Example 18) |
| Comparator Or Baseline | IC₅₀ = 0.220 nM (fluorinated analog, Example 22); IC₅₀ JAK3 improvement from 1.2 nM → 0.7 nM with (2R)-primary amine incorporation |
| Quantified Difference | (S)-configured compounds achieve sub-nanomolar GLP-1R potency; stereochemistry is explicitly specified in all clinical candidate patents |
| Conditions | CHO cells stably expressing human GLP-1R; cAMP measurement; MultiSpan product #C126 |
Why This Matters
Procuring the correct (2S)-stereoisomer is mandatory for replicating or modifying any clinical candidate or patent example relying on the (S)-oxetan-2-ylmethyl pharmacophore.
- [1] BindingDB BDBM559787. GLP-1R IC₅₀ = 0.980 nM. Compound: WO2022109182, Example 18. Assay: cAMP increase in CHO cells expressing GLP-1R. View Source
- [2] BindingDB BDBM559791. GLP-1R IC₅₀ = 0.220 nM. Compound: WO2022109182, Example 22. Assay: cAMP increase in CHO cells expressing GLP-1R. View Source
- [3] Colarusso S, et al. 'Next-in-class' GLP-1R Danuglipron- and Lotiglipron-like Agonists: A Patent Review (2020–2024). Expert Opin Ther Pat. 2025;35:1–17. View Source
